3-methyl-6,7-dihydro-1H-indol-4(5H)-one
Overview
Description
The compound 3-methyl-6,7-dihydro-1H-indol-4(5H)-one is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. While the provided papers do not directly discuss 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, they do provide insights into similar indole derivatives, which can be useful for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines" describes the synthesis of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones through domino reactions under catalyst-free conditions or iodine-promoted reactions . This suggests that similar methods could potentially be applied to synthesize the compound 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, with modifications to the starting materials to introduce the methyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and vibrational spectroscopy (FTIR, Raman). For example, the paper on the synthesis of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole provides detailed structural characterization using single-crystal XRD, FTIR, FT-Raman, and NMR analysis . These techniques could be employed to determine the molecular structure of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one and confirm its geometry and substituent positions.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including condensation, as shown in the reinvestigation of the synthesis of 3H-[1,2]diazepino[5,6-b]indoles . The reactivity of the amino group in these compounds was confirmed through condensation with p-nitrobenzaldehyde. Similarly, the reactivity of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one could be explored through its reactions with different electrophiles or nucleophiles to form new derivatives or to modify its structure for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be predicted using quantum chemical computations, as demonstrated in the study of the 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one molecule . Density functional theory (DFT) calculations can provide insights into the vibrational frequencies, electronic absorption, HOMO-LUMO gap, molecular electrostatic potential (MEP), and other properties. These computational methods could be applied to 3-methyl-6,7-dihydro-1H-indol-4(5H)-one to predict its properties and understand its potential interactions with biological targets or other molecules.
Scientific Research Applications
Synthesis Techniques
- Efficient synthesis methods for functionalized dihydro-1H-indol-4(5H)-ones, including 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, have been developed using catalyst-free, three-component reactions. These methods offer excellent yields under mild conditions and follow the group-assisted-purification (GAP) chemistry process, eliminating the need for traditional purification steps (Wang & Shi, 2013).
Development of Derivatives
- Derivatives of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, such as 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones and 3,7′-bis-indoles, have been synthesized using domino reactions of arylglyoxals with enamines. These methods are catalyst-free and provide a practical approach to constructing a variety of derivatives from easily obtained starting materials (Lu et al., 2015).
Antitumor Activity
- A class of compounds including 4-methyl-6,7-dihydro-1H-indol-4(5H)-one derivatives has shown promising antitumor activity. These compounds have been tested both in vitro and in vivo on various experimental tumor models, indicating their potential as antineoplastic agents (Nguyen et al., 1990).
Application in Organic Synthesis
- Methyl 3-amino-1H-indole-2-carboxylates have been used to synthesize 5H-pyrimido[5,4-b]indole derivatives, a process involving reactions with aryl isocyanates and isothiocyanates. This showcases the use of indole derivatives in complex organic synthesis processes (Shestakov et al., 2009).
Medicinal Chemistry and Antibacterial Properties
- Compounds carrying the indole moiety, such as 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, are known for their antibacterial and antifungal activities. They are used in medicinal chemistry and have been the focus of various synthetic methods due to their importance in drug development (Wang et al., 2019).
properties
IUPAC Name |
3-methyl-1,5,6,7-tetrahydroindol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h5,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHVQHNXQVXZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402319 | |
Record name | 3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |
CAS RN |
6577-95-3 | |
Record name | 3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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